N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide
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Overview
Description
Reagents: tert-Butyl chloride and a strong base such as sodium hydride.
Reaction Conditions: Alkylation reaction to introduce the tert-butyl group at the desired position.
Attachment of the Diethylaminoethyl Group
Reagents: Diethylamine and an appropriate alkylating agent.
Reaction Conditions: Nucleophilic substitution to attach the diethylaminoethyl group.
Formation of the Oxalamide Moiety
Reagents: Oxalyl chloride and the intermediate compound from the previous steps.
Reaction Conditions: Reaction under anhydrous conditions to form the final oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Mechanism of Action
Target of Action
Similar compounds have been found to targetserine/threonine kinase , an essential component of the MAP kinase signal transduction pathway .
Mode of Action
It’s known that an aromatic ring attached to n-2 of the pyrazole nucleus provides important pi-ch (2) interactions with the kinase .
Biochemical Pathways
The map kinase signal transduction pathway, which is targeted by similar compounds, plays a crucial role in cellular processes such as growth, differentiation, and stress response .
Pharmacokinetics
The 1 h-nmr spectrum recorded in deuterated chloroform using tms as internal standard showed a broad singlet at 334 ppm assigned to the NH proton, a doublet at 416 (J = 52 Hz, 2H) ppm associated with the methylene protons . This information might be useful in understanding the compound’s ADME properties.
Result of Action
The interaction with the kinase could potentially lead to changes in cellular processes such as growth, differentiation, and stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves multiple steps:
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Formation of the Thieno[3,4-c]pyrazole Core
Starting Materials: 2-aminothiophene and an appropriate diketone.
Reaction Conditions: Cyclization under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents.
Products: Oxidized derivatives of the thieno[3,4-c]pyrazole core.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduced forms of the compound, potentially altering the oxalamide or thieno[3,4-c]pyrazole moieties.
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Solvent and temperature conditions tailored to the specific substitution reaction.
Products: Substituted derivatives with modified functional groups.
Common Reagents and Conditions
Solvents: Dichloromethane, ethanol, and water.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Temperature: Reactions may require heating or cooling to optimize yields.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Biochemical Research: Used as a probe to study specific biochemical pathways or molecular interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrazole Derivatives: Compounds with similar core structures but different substituents.
Oxalamide Derivatives: Molecules featuring the oxalamide functional group but with varying side chains.
Uniqueness
N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide is unique due to the combination of its thieno[3,4-c]pyrazole core and the specific tert-butyl and diethylaminoethyl substituents. This combination may confer unique chemical properties and biological activities not seen in other similar compounds.
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(diethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2S/c1-6-21(7-2)9-8-18-15(23)16(24)19-14-12-10-25-11-13(12)20-22(14)17(3,4)5/h6-11H2,1-5H3,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFWCRRIMPYFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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